molecular formula C14H8ClIN2OS B5062971 N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide

Cat. No.: B5062971
M. Wt: 414.6 g/mol
InChI Key: FZEIYJIEEMFWEH-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide typically involves the reaction of 2-aminobenzothiazole with 2-chloro-5-iodobenzoic acid. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).

    Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. The presence of chlorine and iodine in this compound makes it unique and potentially more reactive in certain chemical reactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2OS/c15-10-6-5-8(16)7-9(10)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEIYJIEEMFWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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